molecular formula C21H25FN2O3S B2934479 N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941910-37-8

N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2934479
CAS No.: 941910-37-8
M. Wt: 404.5
InChI Key: OOQCJVOLBCYQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25FN2O3S and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activities

  • A study by Kohn et al. (1993) explored the synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide. The compound demonstrated significant protection against seizures in mice, rivaling the effects of phenytoin (Kohn et al., 1993).

Antiallergic Agents

  • Menciu et al. (1999) developed N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents. Their study included a derivative with a similar structure, showing potent antiallergic effects, significantly more than astemizole in certain assays (Menciu et al., 1999).

Analgesic Properties

  • Fouchard et al. (2001) synthesized and evaluated a series of (indol-3-yl)alkylamides for analgesic activity, including compounds similar to this compound. They found promising analgesic properties in these compounds (Fouchard et al., 2001).

Radiotracer Development

  • Moon et al. (2014) investigated N-(2-[(18)F]fluoromethoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide for use as a radiotracer for the translocator protein 18 kDa (TSPO), useful in imaging neuroinflammation in rats (Moon et al., 2014).

Photovoltaic Efficiency Modeling

  • Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including compounds structurally related to this compound. They analyzed these compounds for potential use in dye-sensitized solar cells (DSSCs) and found good light harvesting efficiency and free energy of electron injection for use in photovoltaic cells (Mary et al., 2020).

Anticancer Agent Evaluation

  • Lagisetty et al. (2013) synthesized a derivative of this compound and evaluated it as an anticancer agent. They found that the compound showed antiproliferative efficacy in lung adenocarcinoma cells and could be modified for PET imaging without altering its antitumor efficacy (Lagisetty et al., 2013).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-16-5-11-20(12-6-16)28(26,27)24-13-3-2-4-19(24)14-21(25)23-15-17-7-9-18(22)10-8-17/h5-12,19H,2-4,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQCJVOLBCYQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.